molecular formula C12H14ClNO2 B2748737 Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 2248394-85-4

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B2748737
CAS No.: 2248394-85-4
M. Wt: 239.7
InChI Key: GRJIFUZRIOTGGB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of the chloro group and the ethyl ester functionality in this compound makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neurological disorders.

Comparison with Similar Compounds

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds such as:

The unique combination of the chloro group and the ethyl ester functionality in this compound enhances its utility in various chemical and biological applications.

Properties

IUPAC Name

ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-7-14-6-8-5-9(13)3-4-10(8)11/h3-5,11,14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJIFUZRIOTGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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